1,3-Bis(butoxymethyl)urea

Description

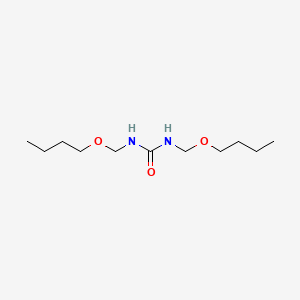

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(butoxymethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O3/c1-3-5-7-15-9-12-11(14)13-10-16-8-6-4-2/h3-10H2,1-2H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXTTXOYMDFLEKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCNC(=O)NCOCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063662 | |

| Record name | N,N'-Bis(butoxymethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4981-47-9 | |

| Record name | N,N′-Bis(butoxymethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4981-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(butoxymethyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004981479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N,N'-bis(butoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Bis(butoxymethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(butoxymethyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BIS(BUTOXYMETHYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ER5HFS96F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Urea Based Resin Chemistry and Amino Resins

1,3-Bis(butoxymethyl)urea is a derivative of urea (B33335) and a key component in the production of certain types of amino resins, specifically etherified urea-formaldehyde (UF) resins. academicdirect.orgresearchgate.net Amino resins are a class of thermosetting polymers produced by the condensation reaction of an aldehyde, most commonly formaldehyde (B43269), with a compound containing an amino group, such as urea or melamine (B1676169). wikipedia.orgccp.com.tw

Urea-formaldehyde resins are widely used as adhesives, coatings, and molding compounds due to their cost-effectiveness, high strength, and fast curing properties. researchgate.netwikipedia.org However, standard UF resins can exhibit limitations such as hydrolytic instability and high formaldehyde emissions. academicdirect.org To mitigate these drawbacks, modifications are made to the UF resin structure. One such modification is etherification, where the methylol groups on the urea-formaldehyde condensate are reacted with an alcohol, in this case, n-butanol, to form ether linkages. This process results in butylated urea-formaldehyde resins, and this compound can be considered a monomeric or oligomeric component within these systems. google.comgoogle.com

The butoxymethyl groups enhance the resin's hydrophobicity, leading to improved water resistance and solubility in organic solvents. researchgate.netresearchgate.net This modification is particularly important for applications in surface coatings, where compatibility with various solvents and improved film properties are desired. researchgate.net The presence of this compound and similar structures within the resin matrix contributes to a lower formaldehyde release during cure and in the final product. allnex.com

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| CAS Number | 4981-47-9 nih.gov |

| Molecular Formula | C11H24N2O3 nih.gov |

| Molecular Weight | 232.32 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| Density | 0.977 g/cm³ |

| Boiling Point | 366.6°C at 760 mmHg |

| Flash Point | 175.5°C |

| Refractive Index | 1.448 |

Significance in Polymer Science and Organic Synthesis

Precursor Chemistry and Reaction Pathways

The synthesis of this compound is not a single-step reaction but rather a sequence of chemical transformations. The foundation of this process lies in the formation of reactive intermediates from urea and formaldehyde (B43269), which are then modified in a subsequent etherification step.

Formation of N-Hydroxymethyl Urea Intermediates (e.g., Dimethylolurea)

The initial and critical step in the synthesis is the reaction of urea with formaldehyde to produce N-hydroxymethyl urea intermediates. wikipedia.org The most significant of these for the synthesis of this compound is 1,3-Bis(hydroxymethyl)urea, commonly known as dimethylolurea (B1678115). wikipedia.org This reaction is an addition reaction where formaldehyde adds to the amino groups of urea.

The formation of these intermediates is highly dependent on the reaction conditions. A mildly alkaline environment, typically with a pH between 7.5 and 8.5, is employed to promote the formation of the hydroxymethyl groups while suppressing premature condensation or polymerization reactions. scialert.net The stoichiometry of the reactants is also crucial; an excess of formaldehyde relative to urea (ideally a 2:1 molar ratio or slightly higher) favors the formation of dimethylolurea over monomethylolurea. chemicalbook.comfud.edu.ng The reaction is generally exothermic and requires cooling to maintain a temperature below 40°C to ensure control and prevent unwanted side reactions. chemicalbook.com

| Parameter | Condition | Source |

|---|---|---|

| Reactants | Urea and Formalin (aqueous formaldehyde) | scialert.netfud.edu.ng |

| Molar Ratio (Urea:Formaldehyde) | 1:1.5 to 1:1.6 for complete reaction; 1:2 for dimethylolurea | scialert.netfud.edu.ng |

| pH | 7.5 (alkaline) | scialert.net |

| Temperature | Must not exceed 40°C (industrial); 70°C (lab scale) | chemicalbook.comfud.edu.ng |

| Catalyst/pH Adjuster | Triethanolamine (B1662121) (industrial); Sodium dihydrogen phosphate (B84403) (lab scale) | chemicalbook.comfud.edu.ng |

| Reaction Time | 2 hours | scialert.netfud.edu.ng |

Etherification of Hydroxymethyl Groups with n-Butanol

Once dimethylolurea is formed, the next step is the etherification of its hydroxymethyl (-CH₂OH) groups with n-butanol. scribd.comcore.ac.uk This reaction converts the hydroxyl groups into butoxymethyl ethers, resulting in the final product, this compound. scribd.com

This etherification is typically carried out under acidic conditions, which catalyze the reaction. core.ac.ukgoogle.com An excess of n-butanol is often used, serving as both a reactant and a solvent. google.com A key technique employed in this step is azeotropic distillation. scribd.com The n-butanol forms an azeotrope with the water produced during the etherification reaction. By distilling this azeotrope, water is continuously removed from the reaction mixture, which, according to Le Chatelier's principle, drives the equilibrium towards the formation of the ether product, thereby increasing the yield. scribd.com

Catalytic Systems and Reaction Conditions for Synthesis

The choice of catalyst is critical and differs for each stage of the synthesis, underscoring the importance of pH control throughout the process.

Hydroxymethylation Stage: This addition reaction is performed under alkaline or basic conditions. fud.edu.ng Industrial processes may use bases like triethanolamine to neutralize the solution, while laboratory syntheses have reported the use of sodium dihydrogen phosphate, likely acting as a buffer to maintain the optimal pH range. chemicalbook.comfud.edu.ng The primary function of the alkaline catalyst is to promote the nucleophilic attack of the urea nitrogen on the carbonyl carbon of formaldehyde while preventing the acid-catalyzed condensation of the resulting methylol groups.

Etherification Stage: In contrast, the subsequent etherification requires an acid catalyst. google.comgoogle.com The acidic environment facilitates the protonation of the hydroxyl group on the dimethylolurea intermediate, forming a good leaving group (water) and allowing for nucleophilic attack by the n-butanol. Patents have described the use of acid catalysts to drive this reaction after the initial alkaline phase is complete. google.com One specific example from the literature uses maleic acid for a similar etherification process. google.com

| Synthetic Stage | Catalyst Type | Specific Examples | Function | Source |

|---|---|---|---|---|

| Formation of Dimethylolurea | Alkaline / Basic | Triethanolamine, Sodium Dihydrogen Phosphate | Promotes addition of formaldehyde; prevents premature condensation | chemicalbook.comfud.edu.ng |

| Etherification with n-Butanol | Acidic | Maleic Acid, general acid catalysts | Catalyzes the etherification of hydroxymethyl groups | google.comgoogle.com |

Optimization of Reaction Parameters for Yield and Selectivity

Achieving a high yield and selectivity for this compound requires careful optimization of several reaction parameters.

Molar Ratio of Reactants: The ratio of urea to formaldehyde is a primary factor in determining the composition of the intermediate product. A molar ratio of 1:2 is theoretically required for dimethylolurea, and using a slight excess of formaldehyde can help ensure the complete conversion of urea to its di-substituted form. chemicalbook.comfud.edu.ng Similarly, using an excess of n-butanol in the etherification step helps to drive the reaction to completion. google.com

Temperature Control: Precise temperature management is essential. During the initial exothermic hydroxymethylation, the temperature must be kept low (e.g., <40°C) to prevent runaway reactions and the formation of undesired byproducts like methylene (B1212753) bridges. chemicalbook.com In the subsequent etherification step, the temperature is raised to facilitate the reaction and the azeotropic removal of water. fud.edu.ngscribd.com

Water Removal: The efficiency of water removal during the etherification stage is one of the most critical factors for maximizing yield. scribd.com As an equilibrium-limited reaction, the continuous removal of water via azeotropic distillation with n-butanol is the key strategy to shift the equilibrium towards the desired this compound product. scribd.com

Control of pH: The sequential use of alkaline and then acidic conditions is the cornerstone of a selective synthesis. fud.edu.nggoogle.com An initial alkaline pH ensures the formation of the methylol intermediates, while a subsequent switch to an acidic pH specifically promotes the desired etherification with butanol. This prevents the various reaction types from competing, thereby enhancing the selectivity for the final product.

Chemical Reactivity and Mechanistic Studies of 1,3 Bis Butoxymethyl Urea

Condensation Reactions and Polymerization Initiation

1,3-Bis(butoxymethyl)urea is synthesized through the condensation reaction of urea (B33335), formaldehyde (B43269), and butanol. In its application, it undergoes further condensation reactions, acting not as a traditional polymerization initiator for monomers, but as a crosslinking agent that connects pre-existing polymer chains.

The crosslinking process is initiated by acid catalysis, which facilitates the reaction between the butoxymethyl groups of the urea derivative and functional groups on polymer backbones. These functional groups are typically active hydrogen-containing moieties such as hydroxyl (-OH), carboxyl (-COOH), or amide (-CONH-) groups. The molecule effectively serves as a bridge, covalently bonding to polymer chains and extending the network structure. While it participates in polymerization in the sense of network formation, it does not initiate the chain growth of monomers.

Transetherification Processes with Polymeric Substrates

A key reaction pathway for this compound in the presence of hydroxyl-containing polymers is transetherification. This process is crucial for curing and modifying polymeric materials like alkyd, polyester, or acrylic resins.

The mechanism, which proceeds under acidic conditions, can be described as follows:

Protonation: An acid catalyst protonates the ether oxygen of one of the butoxymethyl groups.

Carbocation Formation: The protonated group becomes unstable, leading to the elimination of a butanol molecule (C₄H₉OH). This results in the formation of a resonance-stabilized carbocation intermediate on the nitrogen atom. This step is characteristic of a unimolecular nucleophilic substitution (SN1) type mechanism. researchgate.net

Nucleophilic Attack: A hydroxyl group from the polymeric substrate acts as a nucleophile, attacking the electrophilic carbocation.

Ether Linkage Formation: This attack results in the formation of a new, stable ether bond between the urea derivative and the polymer, with the release of a proton to regenerate the acid catalyst.

Since the molecule possesses two butoxymethyl groups, this process can occur at both ends of the molecule, enabling it to link two different polymer chains together.

Crosslinking Reaction Mechanisms within Polymer Networks

The primary industrial application of this compound is as a crosslinking agent for thermosetting resins, forming a durable three-dimensional covalent network. researchgate.net The mechanism is an extension of the transetherification process and involves several key stages:

Acid Catalysis: The reaction is initiated by an acid catalyst, which protonates a butoxymethyl group.

Formation of Electrophilic Intermediate: The protonated ether linkage cleaves to release butanol, generating a highly reactive electrophilic iminium-carbenium ion.

Reaction with Polymer: This intermediate rapidly reacts with a nucleophilic site on a polymer chain (e.g., -OH, -COOH, -NH-). This forms a covalent bond, grafting the crosslinker to one polymer chain.

Crosslink Formation: The second butoxymethyl group on the urea molecule can then undergo the same sequence of reactions with a functional group on an adjacent polymer chain.

The result is a stable covalent bridge (crosslink) between polymer chains. researchgate.net A potential side reaction is self-condensation, where the this compound molecules react with each other, which can increase the density of the crosslinked network.

Role as an Alkoxymethylating Agent in Organic Transformations

Beyond polymer chemistry, this compound functions as a butoxymethylating agent. The butoxymethyl group (-CH₂OC₄H₉) can be transferred to a variety of organic substrates containing nucleophilic functional groups. The underlying mechanism is the same acid-catalyzed formation of an electrophilic intermediate, which is then captured by a suitable nucleophile. This reactivity allows it to be used in organic synthesis to introduce a protected hydroxymethyl group or to modify the properties of organic molecules by attaching the butoxymethyl moiety.

Comparative Reactivity Analysis with Related Urea Derivatives (e.g., 1,3-Bis(methoxymethyl)urea)

The reactivity of this compound is often compared to its close analog, 1,3-Bis(methoxymethyl)urea. nih.gov While both compounds react via the same acid-catalyzed SN1-type mechanism, their performance characteristics differ due to the nature of the alkoxy group. researchgate.net

| Feature | This compound | 1,3-Bis(methoxymethyl)urea |

| Leaving Group | Butanol (C₄H₉OH) | Methanol (B129727) (CH₃OH) |

| Reactivity | Less reactive | More reactive |

| Cure Speed | Slower | Faster |

| By-product Volatility | Lower | Higher |

| Rationale | The bulkier butoxy group makes the formation of the carbocation intermediate slightly less favorable. The release of butanol, a larger molecule, is kinetically slower than the release of methanol. | The smaller methoxy (B1213986) group leads to faster elimination of methanol and a higher reaction rate under similar conditions. |

| Industrial Impact | The slower cure rate can be advantageous for applications requiring a longer flow time before hardening, such as in certain coating formulations. The lower volatility of butanol can also be a benefit in controlling emissions. | The higher reactivity is suitable for applications where a rapid cure is desired. |

This comparative reactivity allows for the selection of the appropriate crosslinker to control the cure kinetics of a resin system.

Studies on Cyclization and Transformation Products

While the primary reactions of this compound involve its side chains, the core urea structure can also undergo transformations. Under specific conditions, such as high temperatures or in the presence of certain reactants, intramolecular cyclization can occur. researchgate.net Research on related alkyl urea derivatives has shown that a primary transformation pathway can be an unexpected cyclization. researchgate.net For instance, the elimination of an amine or alcohol can lead to the formation of heterocyclic structures. google.comgoogle.com In the case of this compound, a potential but less common reaction could involve the internal reaction of the nitrogen atoms, possibly after cleavage of the butoxymethyl groups, to form cyclic urea derivatives like imidazolidinones. googleapis.com

Advanced Applications in Polymer and Materials Science

Function as a Crosslinking Agent in Thermosetting Resins

1,3-Bis(butoxymethyl)urea functions as a crosslinking agent, forming stable chemical bonds within and between polymer chains. This process transforms liquid or thermoplastic resins into rigid, three-dimensional structures known as thermosets. The ether groups present in the molecule enhance its reactivity and compatibility with various resin systems. cymitquimica.comgoogle.com

Enhancing Properties of Urea-Formaldehyde and Melamine-Formaldehyde Resins

In the realm of amino resins, this compound and similar etherified ureas play a crucial role in modifying and enhancing the properties of Urea-Formaldehyde (UF) and Melamine-Formaldehyde (MF) resins. chemcess.com Etherification of the hydroxymethyl groups in urea-formaldehyde condensates with alcohols like butanol extends the shelf life of the resin by blocking premature reactions. chemcess.com While urea (B33335) resins etherified with butyl groups can be brittle if used alone as binders for surface coatings, they are valuable as starting materials in more complex formulations. chemcess.com

The incorporation of these modifiers influences the final polymer structure. In UF resin synthesis, the formation of methylene (B1212753) and ether linkages during acid-promoted polycondensation is key to developing the resin's properties. kirj.eegoogle.com The addition of etherified ureas can improve characteristics such as water resistance, which is often a drawback in standard UF resins. kirj.ee Similarly, in MF resins, methoxymethyl groups are known to react with hydroxyl groups to form stable methylene and dimethylene ether linkages, a mechanism analogous to how this compound would function. researchgate.net

Table 1: Impact of Etherification on Amino Resin Properties

| Property | Effect of Incorporating this compound (or similar etherified ureas) | Scientific Rationale |

|---|---|---|

| Shelf Life | Increased | Blocking of reactive hydroxymethyl groups prevents premature condensation. chemcess.com |

| Water Resistance | Improved | The hydrophobic nature of the butyl groups reduces the resin's sensitivity to moisture. chemcess.comscribd.com |

| Flexibility | Modified | Can lead to brittle films when used alone, but improves flexibility in co-polymer systems. chemcess.com |

| Crosslink Density | Controlled | The degree of etherification allows for control over the number of available reactive sites for crosslinking. kirj.ee |

Application in Epoxy Resin Curing Systems

While direct data on this compound is limited, related urea compounds are utilized as curing agents and accelerators in epoxy resin systems. wikipedia.org For instance, 1,3-Bis(methoxymethyl)urea is noted for its role as a curing agent, facilitating the hardening process of epoxy resins to create a thermosetting polymer with high mechanical integrity. lookchem.com The amine functionality within the urea structure is reactive toward the epoxide groups in the epoxy resin, initiating the polymerization and crosslinking process. wikipedia.org Latent curing agents based on urea derivatives are also developed to create stable, one-component epoxy systems that cure only upon the application of heat. google.com This suggests that this compound can act as a component in epoxy formulations, contributing to the development of the cured network structure.

Modification of Polyurethane Foam Systems

Urea-based compounds are integral to the production of polyurethane foams, where they can function as catalysts or property modifiers. google.com The addition of urea powder to polyurethane formulations has been shown to improve the flexibility, cohesion, and thermal resistance of the resulting foam. researchgate.net Specifically, N,N′-bis(3-dimethylaminopropyl) urea is listed as a gelling catalyst in polyurethane systems. google.com The related compound, 1,3-Bis(methoxymethyl)urea, is also reported for its use in polyurethane foam. lookchem.com These applications indicate that this compound can be incorporated into polyurethane formulations to influence reaction kinetics and enhance the physical properties of the final foam product, such as flame resistance and density. researchgate.net

Contribution to Adhesive Formulations

This compound and related etherified amino resins are significant components in modern adhesive formulations, particularly for bonding cellulosic materials. chemcess.comkirj.ee Their ability to crosslink and form strong, durable bonds makes them highly effective.

Development of Adhesives for Wood and Composite Materials

Urea-formaldehyde resins are the primary adhesives used for wood composite boards like particleboard and fiberboard due to their low cost, high curing rate, and good adhesion. kirj.ee The modification of these resins with etherified compounds like this compound is a strategy to enhance their performance, especially to improve water resistance for more durable wood products. kirj.eescribd.com These modified resins are synthesized to contain reactive groups that, upon curing at elevated temperatures, form a rigid, crosslinked adhesive bond. google.com Research has focused on optimizing the formaldehyde-to-urea (F/U) molar ratio and the synthesis process to balance adhesion strength with other properties. researchgate.net The use of etherified urea resins in coatings for wood applications, such as parquet flooring, further highlights their importance in this sector. scribd.com

Table 2: Research Findings on UF Resins for Wood Adhesives

| Research Focus | Key Finding | Implication for this compound |

|---|---|---|

| Low F/U Molar Ratio Resins | Lowering the F/U ratio reduces formaldehyde (B43269) emission but can impair strength and water resistance. kirj.eeresearchgate.net | Modification with etherified ureas can help recover these properties by enhancing crosslinking and hydrophobicity. |

| Curing Kinetics | The curing process can transition from a chemical-controlled to a diffusion-controlled reaction, influenced by the resin's molecular structure. researchgate.net | The bulky butoxymethyl groups can affect resin viscosity and molecular mobility, thus influencing curing behavior. |

| Adhesion Performance | Tensile shear strength is dependent on the F/U ratio and the synthesis method (e.g., number of urea additions). researchgate.net | As a modifier, this compound would be part of a formulation designed to maximize adhesion strength. |

Mechanisms of Enhanced Bonding Strength

The bonding strength of adhesives based on this compound stems from its ability to form covalent bonds with the substrate and to create a highly crosslinked polymer network. When used with cellulosic materials like wood, the primary bonding mechanism is a transetherification reaction between the butoxymethyl groups of the urea derivative and the hydroxyl groups of the cellulose (B213188) chains. researchgate.netresearchgate.net

This reaction typically proceeds under acidic conditions and involves several steps:

Protonation of the ether oxygen in the butoxymethyl group.

Formation of a stabilized carbocation intermediate with the release of butanol. researchgate.net

Nucleophilic attack by a hydroxyl group from the cellulose on the carbocation, forming a stable ether linkage between the adhesive and the wood substrate. researchgate.netresearchgate.net

Utilization in Coatings and Surface Treatment Technologies

The compound this compound is a significant component in the formulation of advanced coating and surface treatment technologies. Its unique chemical structure allows it to act as an effective cross-linking agent, contributing to the durability and performance of the final coating.

Formulation of Curable Coating Compositions

This compound is utilized in the formulation of curable coating compositions, often in conjunction with other resins and catalysts. These compositions are designed to cure, or harden, through chemical reactions, forming a protective and durable film on a substrate.

Uron resins, which are a key component in some coating formulations, are mixtures that include a minor amount of melamine (B1676169) resin and a predominant amount of uron. This uron is mainly N,N'-bis(methoxymethyl)uron, with an additional 15-25% of methylated urea-formaldehyde resins. epo.org Such formulations are integral to creating thermosetting coating powders that can flow and cure at lower temperatures. epo.org

In two-component water-based compositions, derivatives of this compound play a crucial role. google.com For example, N,N'-bis(methoxymethyl)uron can be reacted with polyamines to form a non-gel urea-formaldehyde/amine reaction product. google.com This product then acts as the second component in a coating system that cures in two stages: an initial rapid stage and a slower subsequent stage. google.com These systems can be formulated with a variety of water-dispersible components, including epoxy resin emulsions, synthetic latexes, and water-emulsified alkyds. google.com

The versatility of these formulations is further demonstrated by the ability to modify the urea-formaldehyde monomer. For instance, N,N'-bis(methoxymethyl)uron can be heated with nonylphenol to create a urea nonylphenol formaldehyde monomer, offering an alternative with different properties. google.com

The following table provides an overview of typical components in such curable coating compositions:

| Component Category | Specific Examples | Role in Formulation |

| Urea-Formaldehyde Based Monomers | N,N'-bis(methoxymethyl)uron, Urea nonylphenol formaldehyde monomer | Primary cross-linking agent |

| Co-resins | Epoxy resin emulsions, Synthetic latexes, Water-emulsified alkyds | Film-forming and modifying properties |

| Amines | Polyamines (e.g., hexamethylene diamine), Monoamines (e.g., monoethanolamine) | Reactant with urea-formaldehyde monomer to form curing agent |

| Additives | Pigments, Flow and leveling agents, Photoinitiators (for UV-curable powders) | To impart specific properties like color, smoothness, and curing mechanism |

This table illustrates the variety of components that can be used in conjunction with this compound derivatives to create specialized coating formulations.

Modification of Coating Performance Attributes

The incorporation of this compound and its derivatives into coating formulations significantly impacts the performance attributes of the final cured film. These attributes include hardness, flexibility, adhesion, and resistance to chemicals and environmental factors.

In some applications, the modification of urea-formaldehyde (UF) resins with other polymers is employed to further enhance performance. For instance, aqueous binder compositions may contain a UF resin modified with additives like styrene (B11656) acrylic acid or an adduct of styrene, maleic anhydride, and an acrylic acid. google.com These modifications can improve the properties of the binder for applications such as fiber mats. google.com

Integration into Specialized Polymeric Structures

Beyond its role in coatings, this compound and related bis-urea compounds are integral to the development of specialized polymeric structures with advanced functionalities. These include robust cross-linked networks and innovative reversible polymer systems.

Formation of Cross-linked Polymer Networks

The fundamental principle behind the utility of this compound in polymer science is its ability to form cross-linked polymer networks. dokumen.pub These networks are characterized by a three-dimensional structure where polymer chains are interconnected by covalent bonds, leading to materials with high strength, thermal stability, and solvent resistance.

The formation of these networks can be understood through the reactions of the butoxymethyl groups. Under appropriate conditions, such as the presence of an acid catalyst and heat, these groups can react with active hydrogen-containing compounds like polyols, polyamides, or even with other urea molecules. This reaction releases butanol and forms stable ether or methylene-urea linkages, creating the cross-linked structure.

The density of the cross-linking, which dictates many of the final properties of the polymer, can be controlled by the stoichiometry of the reactants and the reaction conditions. Higher concentrations of this compound will generally lead to a more densely cross-linked network, resulting in a harder and more brittle material.

Recent advancements in polymer science have focused on covalent adaptable networks (CANs), which are cross-linked polymers that can be reshaped. nih.gov While the specific use of this compound in this context is an area of ongoing research, the fundamental chemistry of urea-formaldehyde resins provides a basis for creating such dynamic networks.

Design of Reversible Polymer Systems

A particularly innovative application of bis-urea compounds is in the design of reversible or "supramolecular" polymer systems. ill.eu In these systems, the polymer chains are not linked by strong covalent bonds, but by weaker, non-covalent interactions such as hydrogen bonds. ill.eu

Bis-urea compounds are particularly adept at forming these systems due to the strong and directional nature of the hydrogen bonds between the urea groups. ill.eu Research has shown that bis-urea molecules can self-assemble in solution to form long, fibrillar structures, leading to a significant increase in viscosity and the formation of a gel-like material. ill.eu This self-assembly is a cooperative process, where the association of one urea function on a molecule promotes the association of the second. ill.eu

The reversibility of these systems is a key feature. The hydrogen bonds can be disrupted by changes in temperature, solvent, or pH, causing the polymer network to break down and the material to flow. Upon returning to the original conditions, the hydrogen bonds can reform, and the network structure is restored. This "smart" behavior opens up possibilities for self-healing materials, injectable gels for biomedical applications, and recyclable thermosets.

Infrared spectroscopy is a valuable tool for studying these systems, as it can distinguish between hydrogen-bonded and free N-H groups, providing insight into the degree of association within the polymer network. ill.eu Small-angle neutron scattering (SANS) can also be used to analyze the local structure of the self-assembled aggregates. ill.eu

The following table summarizes the key differences between covalently cross-linked and reversible polymer systems based on bis-urea compounds:

| Feature | Covalently Cross-linked Networks | Reversible (Supramolecular) Polymer Systems |

| Bonding Type | Strong, covalent bonds | Weak, non-covalent hydrogen bonds |

| Network Stability | Permanent and stable | Dynamic and reversible |

| Response to Stimuli | Generally stable | Can be disrupted by temperature, solvent, pH |

| Material Properties | Hard, durable, thermosetting | "Smart" materials, self-healing, recyclable |

| Primary Application | Durable coatings, structural composites | Advanced materials, biomedical applications |

This table highlights the distinct characteristics and potential applications of the two types of polymer systems that can be created using bis-urea compounds.

Spectroscopic and Computational Investigations of 1,3 Bis Butoxymethyl Urea and Its Derivatives

Spectroscopic Methods for Structural Characterization and Reaction Monitoring

Spectroscopy is a cornerstone in the study of 1,3-Bis(butoxymethyl)urea, offering non-destructive ways to probe its molecular features. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are indispensable for elucidating its structure, identifying functional groups, and monitoring its chemical transformations in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure and conformational dynamics of this compound. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom.

In ¹H NMR, the protons of the butoxymethyl group exhibit characteristic signals. The methylene (B1212753) protons adjacent to the nitrogen (N-CH₂-O) are expected to appear at a distinct chemical shift compared to the other methylene groups in the butyl chain (-O-CH₂-CH₂-CH₂-CH₃) and the terminal methyl group. For the closely related 1,3-Bis(methoxymethyl)urea, the N-CH₂-O protons are observed around 5.79 ppm, while the methoxy (B1213986) (-OCH₃) protons appear at approximately 3.24 ppm. Similarly, for 1,3-disubstituted ureas, the N-H proton signal is typically found in the range of 5.75–5.84 ppm. neicon.ru

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbonyl carbon (C=O) of the urea (B33335) moiety has a characteristic resonance, as do the carbons of the butoxymethyl side chains (N-CH₂-O, -O-CH₂-, -CH₂-, -CH₂-, and -CH₃). For 1,3-Bis(methoxymethyl)urea, the methoxy carbon (-OCH₃) resonates at about 52.6 ppm. By analyzing these chemical shifts, their coupling patterns, and using advanced 2D NMR techniques like COSY and HSQC, the complete connectivity and spatial arrangement of the molecule can be established.

Interactive Table: Expected NMR Chemical Shifts (δ) for this compound based on Analogous Compounds

| Group | Nucleus | Expected Chemical Shift (ppm) | Reference Compound / Note |

| N-H | ¹H | ~5.8 | Based on 1,3-disubstituted ureas. neicon.ru |

| N-C H₂-O | ¹H | ~5.8 | Based on 1,3-Bis(methoxymethyl)urea. |

| O-C H₂-CH₂-CH₂-CH₃ | ¹H | ~3.4 - 3.6 | Typical range for alkoxy groups. |

| O-CH₂-C H₂-CH₂-CH₃ | ¹H | ~1.5 - 1.7 | Standard alkyl chain values. |

| O-CH₂-CH₂-C H₂-CH₃ | ¹H | ~1.3 - 1.5 | Standard alkyl chain values. |

| O-CH₂-CH₂-CH₂-C H₃ | ¹H | ~0.9 | Standard terminal methyl values. |

| C=O | ¹³C | ~160 | Based on urea derivatives. mdpi.com |

| N-C H₂-O | ¹³C | ~70-80 | Estimated value. |

| O-C H₂-CH₂-CH₂-CH₃ | ¹³C | ~65-75 | Typical range for butoxy groups. |

| O-CH₂-C H₂-CH₂-CH₃ | ¹³C | ~30-35 | Standard alkyl chain values. |

| O-CH₂-CH₂-C H₂-CH₃ | ¹³C | ~18-22 | Standard alkyl chain values. |

| O-CH₂-CH₂-CH₂-C H₃ | ¹³C | ~13-15 | Standard terminal methyl values. |

Infrared (IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding

Infrared (IR) spectroscopy is highly effective for identifying the functional groups within this compound and studying the intermolecular interactions, particularly hydrogen bonding. The urea group (NH-C=O-NH) is central to these interactions.

The IR spectrum of this compound is characterized by several key absorption bands. The N-H stretching vibration typically appears in the 3300–3500 cm⁻¹ region. uobabylon.edu.iq The position and shape of this band are sensitive to hydrogen bonding; a broad peak suggests strong intermolecular hydrogen bonding, whereas a sharper peak at a higher wavenumber indicates free N-H groups. uobabylon.edu.iq

The carbonyl (C=O) stretching band is also a powerful diagnostic tool. In substituted ureas, this band is intense and its position depends on its environment. "Free" carbonyl groups (not involved in hydrogen bonding) absorb at higher wavenumbers (e.g., 1635–1645 cm⁻¹), while hydrogen-bonded carbonyls shift to lower frequencies (e.g., 1615–1630 cm⁻¹). mdpi.com Quantitative analysis of the carbonyl stretching band can even reveal the equilibrium between different hydrogen-bonded states. rsc.org

Other significant peaks include the C-N stretching vibration (1350–1000 cm⁻¹) and the prominent C-O-C stretching of the butoxy ether linkage, which is expected around 1100 cm⁻¹. uobabylon.edu.iq

Interactive Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Note |

| N-H Stretch | Amide (Urea) | 3300 - 3500 | Position and width are sensitive to hydrogen bonding. uobabylon.edu.iq |

| C-H Stretch | Alkyl (Butyl) | 2850 - 2960 | Characteristic of the butyl chains. |

| C=O Stretch | Carbonyl (Urea) | 1615 - 1645 | Shifts to lower frequency with hydrogen bonding. mdpi.com |

| N-H Bend | Amide II | ~1530 - 1565 | Characteristic of secondary amides. mdpi.com |

| C-N Stretch | Amide/Alkylamine | 1350 - 1000 | Can be complex and overlap with other vibrations. uobabylon.edu.iq |

| C-O-C Stretch | Ether | ~1100 | Strong band from the butoxymethyl group. |

Raman Spectroscopy for Reaction Progression Studies

Raman spectroscopy serves as a valuable in-situ monitoring tool for reactions involving this compound. americanpharmaceuticalreview.com Its ability to analyze samples directly in a reaction vessel without sample preparation makes it ideal for gaining real-time kinetic and mechanistic data. americanpharmaceuticalreview.com

The technique is particularly useful for tracking changes in concentration of both reactants and products. For instance, in reactions where this compound is consumed, the intensity of its characteristic Raman bands will decrease over time. A key band for monitoring urea derivatives is the symmetric C-N stretching vibration, which appears around 1000 cm⁻¹. azom.com The intensity of this peak can be calibrated to quantify the concentration of the urea compound in solution. azom.com

Computational Chemistry and Molecular Modeling Approaches

To complement experimental findings, computational chemistry provides a theoretical lens through which the properties and reactivity of this compound can be understood at the atomic level. Molecular modeling techniques are crucial for predicting structure, stability, and reaction pathways.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the reactivity of molecules like this compound. By solving approximations of the Schrödinger equation, DFT can calculate the molecule's optimized geometry, energy, and the distribution of its electron density.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G**, can yield a highly accurate three-dimensional structure of the molecule, which can be compared with experimental data from X-ray crystallography if available. researchgate.net These calculations also provide insights into the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO reveals sites prone to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Furthermore, DFT can be used to calculate various electronic properties, such as the molecular electrostatic potential (MEP) map, which visually identifies the electron-rich and electron-poor regions of the molecule, thereby predicting sites for intermolecular interactions like hydrogen bonding. digitellinc.com

Elucidation of Reaction Mechanisms via Theoretical Calculations

Theoretical calculations are instrumental in mapping out the detailed step-by-step pathways of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the structures and energies of reactants, products, transition states, and intermediates.

For reactions involving similar alkoxymethyl urea derivatives, such as acid-catalyzed transetherification, computational studies have confirmed a unimolecular nucleophilic substitution (Sₙ1)-type mechanism. researchgate.net This pathway involves the initial protonation of an ether oxygen, followed by the loss of butanol to form a stabilized carbocation intermediate (iminium ion). This reactive intermediate then reacts with a nucleophile.

Methods like DFT and Møller-Plesset perturbation theory (MP2) are used to locate the transition state (the highest energy point along the reaction coordinate) for each step. researchgate.net The energy of this transition state determines the activation energy barrier for the reaction, providing a quantitative measure of the reaction rate. researchgate.net By performing Intrinsic Reaction Coordinate (IRC) calculations, the pathway leading from the transition state to the connected reactant and product can be verified, confirming its role in the proposed mechanism. researchgate.net These theoretical investigations provide a level of mechanistic detail that is often difficult to obtain through experimental means alone. researchgate.net

Molecular Dynamics Simulations for Polymerization and Crosslinking Processes

Molecular dynamics (MD) simulations serve as a powerful computational microscope for investigating the complex processes of polymerization and crosslinking of aminoplast resins at an atomic level. While specific MD studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodologies applied to the broader class of urea-formaldehyde (UF) and other crosslinking resins provide a clear framework for how such investigations would be conducted and the insights they could offer. These simulations are instrumental in bridging the gap between molecular structure and macroscopic material properties.

The primary application of MD in this context is to model the formation of a crosslinked polymer network and to predict the resultant thermomechanical properties. nih.govmdpi.com Researchers utilize MD to simulate the process where monomeric units, such as this compound, react to form a three-dimensional network. This is typically achieved by creating a simulation cell containing the monomers and then systematically forming covalent bonds between reactive sites to mimic the polycondensation and crosslinking reactions.

The simulation process generally involves several key steps:

Model Construction: An amorphous simulation cell is constructed, populated with the constituent molecules. For this compound, this would involve packing a statistically relevant number of these molecules, potentially with a catalyst and any co-reactants, into a periodic box.

Crosslinking Algorithm: A dynamic crosslinking algorithm is employed. This involves identifying reactive atoms on different molecules (e.g., the nitrogen atoms and the butoxymethyl groups) that are within a specified cutoff distance. Covalent bonds are then formed, mimicking the condensation reaction that releases butanol and forms methylene or ether linkages. This process is repeated iteratively until a target crosslinking density is achieved. mdpi.com

System Equilibration: Following the crosslinking process, the newly formed polymer network is subjected to energy minimization and a series of equilibration steps. These are typically run under different thermodynamic ensembles, such as NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature), to allow the system to relax into a stable, low-energy configuration. mdpi.com

Property Calculation: Once the system is equilibrated, various physical, mechanical, and thermal properties are calculated from the atomic trajectories. These properties include density, cohesive energy density (CED), glass transition temperature (Tg), and mechanical moduli (e.g., Young's modulus, shear modulus, bulk modulus). nih.govmdpi.com

MD simulations provide detailed insights into how the network structure influences material behavior. For instance, by varying the crosslinking density in the simulation, a direct correlation can be established between the degree of cure and the mechanical strength of the final polymer. mdpi.com Studies on related thermosetting polymers have shown that as crosslinking density increases, properties like Young's modulus and glass transition temperature also increase, a trend that would be expected for polymers derived from this compound. mdpi.com

The table below illustrates the typical mechanical properties that can be predicted from MD simulations for a polymer system at different crosslinking densities, based on findings for similar thermoset polymers.

Table 1: Illustrative Mechanical Properties vs. Crosslink Density from MD Simulations

| Crosslink Density (%) | Young's Modulus (GPa) | Bulk Modulus (GPa) | Shear Modulus (GPa) | Glass Transition Temperature (K) |

|---|---|---|---|---|

| 50 | 2.8 | 3.5 | 1.0 | 415 |

| 60 | 3.2 | 4.0 | 1.2 | 430 |

| 70 | 3.7 | 4.6 | 1.4 | 448 |

| 80 | 4.3 | 5.2 | 1.7 | 465 |

| 90 | 5.0 | 6.0 | 2.0 | 480 |

Note: This data is representative of typical findings for crosslinked polymers and serves as an example of predictions derivable from MD simulations. mdpi.com

Furthermore, MD simulations can elucidate the nature of intermolecular interactions within the cured resin. The radial distribution function (RDF) is a common tool used to analyze the local structure, revealing the distances between different types of atoms. nih.govnih.gov For a this compound-based polymer, RDF analysis could quantify the extent of hydrogen bonding between the urea N-H groups and the carbonyl oxygens, as well as interactions involving the ether linkages. It has been shown in simulations of UF resins that increased crosslinking density can lead to a reduction in hydrogen bonding intensity as the network becomes more constrained. nih.gov

Another key parameter obtainable from simulations is the cohesive energy density (CED), which is a measure of the total intermolecular forces within the material. The square root of the CED is the Hildebrand solubility parameter, a value critical for predicting compatibility with other polymers, solvents, and substrates.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Butanol |

| Urea |

Analytical Methodologies for Products and Reaction Monitoring in 1,3 Bis Butoxymethyl Urea Systems

Chromatographic Separation Techniques (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating and quantifying the various low molecular weight components present in 1,3-Bis(butoxymethyl)urea systems, including unreacted monomers, intermediates, and oligomers.

High-Performance Liquid Chromatography (HPLC) is frequently employed for the analysis of urea-formaldehyde (UF) resins and their etherified derivatives. tandfonline.comcapes.gov.br The technique can effectively separate components based on their polarity and size. For instance, HPLC methods have been developed to evaluate the fraction of unreacted urea (B33335), monomethylolurea, and dimethylolurea (B1678115) in UF resins. tandfonline.comcapes.gov.brresearchgate.net In systems involving butylated urea-formaldehyde resins, which are structurally similar to this compound, HPLC coupled with mass spectrometry (HPLC/MS) has proven effective for characterizing the complex mixtures produced during synthesis. researchgate.net Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is another liquid chromatography technique used to determine the molecular weight distribution of the oligomers and polymers formed. tandfonline.comresearchgate.netcnrs.fr This is critical for monitoring the progression of polymerization reactions. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and semi-volatile compounds. For urea-based resins, direct analysis by GC can be challenging due to the low volatility and thermal instability of the methylol compounds. researchgate.net Therefore, a derivatization step, such as silylation, is often performed to convert the non-volatile methylolureas into more volatile trimethylsilyl (B98337) (TMS) derivatives, which can then be analyzed by GC-MS. researchgate.nethmdb.ca This method allows for the quantitative determination of urea, monomethylol urea, and dimethylol urea. researchgate.net Thermal desorption GC-MS (TD-GC-MS) is another advanced technique used for characterizing volatile and semi-volatile organic compounds in complex matrices. measurlabs.com

Below is a table summarizing typical conditions for the chromatographic analysis of related urea-formaldehyde systems.

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector | Analytes | Reference |

| HPLC | Reversed-Phase C18 | Water/Acetonitrile Gradient | UV, Refractive Index (RI) | Urea, Monomethylolurea, Dimethylolurea, Oligomers | tandfonline.comcapes.gov.brresearchgate.net |

| GPC/SEC | Polystyrene-divinylbenzene (PS-DVB) | Dimethylformamide (DMF) | Refractive Index (RI) | Oligomer/Polymer Molecular Weight Distribution | cnrs.frwoodj.org |

| GC-MS (after silylation) | 5%-phenyl-95%-dimethylpolysiloxane | Helium | Mass Spectrometer | Silylated derivatives of Urea, Monomethylolurea, Dimethylolurea | researchgate.nethmdb.ca |

Mass Spectrometry for Identification of Oligomers and Reaction Products

Mass spectrometry (MS) is indispensable for the structural elucidation of the oligomers and various reaction products formed in systems containing this compound. It provides precise molecular weight information, which is crucial for identifying individual species in a complex mixture.

Electrospray Ionization Mass Spectrometry (ESI-MS) , often coupled with liquid chromatography (LC/MS), is particularly well-suited for analyzing the non-volatile and thermally labile oligomers found in urea-formaldehyde resins. researchgate.netmdpi.com ESI is a soft ionization technique that allows for the analysis of intact molecular ions with minimal fragmentation. Researchers have used ESI-MS to track the structural changes during the synthesis of UF resins, identifying various linear and branched oligomers linked by methylene (B1212753) and ether bridges. mdpi.com This technique is sensitive enough to detect a wide range of species, from simple monomers to more complex polymeric structures. researchgate.netmdpi.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another powerful technique for characterizing synthetic polymers and oligomers. It can analyze high molecular weight species and provides information on the distribution of oligomers. For example, MALDI-TOF MS has been used to analyze cellulose (B213188) oligomers, revealing the degree of polymerization. beilstein-journals.org While direct studies on this compound using MALDI-TOF are not prevalent in the reviewed literature, the technique's applicability to similar oligomeric systems suggests its potential utility.

The combination of chromatographic separation with mass spectrometry provides a comprehensive characterization of the reaction system, enabling the identification of numerous species.

| Identified Species/Structure | Analytical Technique | Significance | Reference |

| Monomers (Urea, Formaldehyde) | HPLC, GC-MS | Monitoring of reactant consumption | researchgate.netresearchgate.net |

| Hydroxymethylated Intermediates | HPLC, ESI-MS | Tracking reaction intermediates (e.g., methylolureas) | tandfonline.commdpi.com |

| Linear and Branched Oligomers | ESI-MS, GPC | Characterizing polymer structure and size | mdpi.com |

| Methylene-linked Structures | ESI-MS, 13C-NMR | Identifying primary polymer backbone structures | mdpi.com |

| Ether-linked Structures | ESI-MS, 13C-NMR | Identifying less stable linkages that can affect resin properties | mdpi.comresearchgate.net |

Quantitative Analysis of Crosslinking Density and Conversion in Polymer Systems

The degree of crosslinking and the extent of reactant conversion are critical parameters that dictate the final physical and mechanical properties of a polymer network. Several methods are available to quantify these characteristics in systems cured with crosslinkers like this compound.

Dynamic Mechanical Analysis (DMA) is a common method used to determine the viscoelastic properties of a cured polymer. By measuring the storage modulus (E') in the rubbery plateau region (at a temperature above the glass transition temperature, Tg), the crosslink density (νe) can be calculated using the theory of rubber elasticity. researchgate.net The relationship is often expressed by the equation E' = 3νeRT, where R is the molar gas constant and T is the absolute temperature. researchgate.net A higher storage modulus in the rubbery region generally corresponds to a higher crosslink density.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly quantitative ¹³C-NMR, is a powerful tool for providing detailed structural information about the resin before and after curing. mdpi.comkirj.ee By integrating the signal intensities of different carbon environments, it is possible to quantify the relative amounts of various structural elements, such as methylol groups, methylene bridges, and ether linkages. researchgate.netkirj.eewoodresearch.sk The disappearance of reactive groups (e.g., hydroxymethyl groups) and the appearance of crosslink structures (e.g., methylene ether or methylene bridges) can be monitored to determine the degree of conversion and the nature of the crosslinks formed.

Swelling Experiments offer another approach to estimate crosslink density. The method involves immersing a cured polymer sample in a suitable solvent and measuring its equilibrium swelling. The molecular weight between crosslinks (Mc), which is inversely related to crosslink density, can then be calculated using the Flory-Rehner equation. researchgate.net This technique is based on the principle that a more densely crosslinked network will swell less than a loosely crosslinked one.

The table below correlates analytical findings with polymer properties.

| Measured Parameter | Analytical Method | Interpretation | Impact on Polymer Properties | Reference |

| Storage Modulus (E') | DMA | Proportional to crosslink density in the rubbery plateau. | Higher E' indicates higher stiffness and crosslink density. | researchgate.net |

| Glass Transition Temp (Tg) | DMA, DSC | Increases with increasing crosslink density. | Higher Tg indicates improved thermal stability. | researchgate.netresearchgate.net |

| Ratio of Methylene to Ether Bridges | ¹³C-NMR | Indicates the nature and stability of the crosslinks. | Methylene bridges are generally more stable than ether linkages. | researchgate.netwoodresearch.sk |

| Solvent Uptake | Swelling Experiments | Inversely proportional to crosslink density. | Lower swelling indicates higher crosslink density and better solvent resistance. | researchgate.net |

| Molecular Weight between Crosslinks (Mc) | DMA, Swelling | Inversely related to crosslink density. | Lower Mc signifies a denser, more rigid network. | researchgate.netresearchgate.net |

Environmental Chemistry of Urea Formaldehyde Derivatives: Degradation Pathways

Hydrolytic Stability and Pathways of Degradation Product Formation

The hydrolytic stability of 1,3-Bis(butoxymethyl)urea is a critical factor in its environmental persistence. The core structure contains N-alkoxymethyl groups, which are susceptible to hydrolysis. This process involves the cleavage of the ether linkages, particularly under acidic or alkaline conditions, leading to the formation of degradation products. emerald.comresearchgate.net

Research on N,N'-bis(methoxymethyl)urea (BMMU), a close structural analog of this compound, provides significant insight into the hydrolytic degradation process. The hydrolysis of the ether linkage is catalyzed by both hydronium (H₃O⁺) and hydroxide (B78521) (OH⁻) ions, with the reaction being significantly faster in acidic conditions compared to alkaline ones. emerald.com The maximum stability for BMMU has been observed in aqueous solutions around a neutral to slightly alkaline pH of 8. emerald.com

The primary pathway for hydrolytic degradation begins with the cleavage of one of the butoxymethyl groups. This reaction is a reversal of the etherification process and results in the formation of butanol and an N-hydroxymethyl-N'-butoxymethylurea intermediate. emerald.comresearchgate.net Subsequent hydrolysis of the second butoxymethyl group can occur, yielding 1,3-bis(hydroxymethyl)urea and additional butanol. These hydroxymethyl-urea compounds are less stable and can further degrade, ultimately releasing formaldehyde (B43269). irispublishers.comemerald.comresearchgate.net

Initial Hydrolysis: this compound reacts with water, cleaving a C-O ether bond to release one molecule of butanol and form N-butoxymethyl-N'-hydroxymethylurea.

Secondary Hydrolysis: The remaining butoxymethyl group can also undergo hydrolysis, releasing a second molecule of butanol and forming 1,3-bis(hydroxymethyl)urea.

Final Degradation: The hydroxymethylurea intermediates can decompose, releasing formaldehyde. researchgate.netresearchgate.net The core urea (B33335) structure may also eventually hydrolyze to ammonia (B1221849) and carbon dioxide, particularly under the influence of microbial enzymes like urease. researchgate.net

Photodegradation Mechanisms and Environmental Fate Considerations

The photodegradation of this compound involves the breakdown of the molecule upon exposure to light, particularly ultraviolet (UV) radiation from the sun. Etherified amino resins are often used in coatings to provide good thermal properties and UV stability. researchgate.net However, prolonged exposure can still lead to degradation.

While specific studies on the photodegradation of this compound are not widely available, general principles for urea-aldehyde resins suggest that photochemical reactions can occur. These reactions may involve the cleavage of chemical bonds within the polymer structure. For some urea-aldehyde resins, photodegradation can lead to a shift to lower molecular weights, indicating chain scission. researchgate.net The photolysis of N-chlorourea, another urea derivative, has been shown to produce ammonia and nitrate (B79036) as primary nitrogen-containing products. nih.gov

The environmental fate of this compound is influenced by its moderate hydrophobicity, conferred by the butyl ether groups. ontosight.ai This property affects its partitioning in the environment, such as its tendency to adsorb to soil or sediment rather than remaining dissolved in water. Its biodegradability is another key consideration. Soil microorganisms are known to degrade urea-formaldehyde polymers, breaking them down into urea and formaldehyde. researchgate.net The urea can then serve as a nitrogen source for microbial growth, while the formaldehyde is typically incorporated into microbial metabolic pathways. researchgate.net

Current Research Trends and Future Directions in 1,3 Bis Butoxymethyl Urea Chemistry

Development of Novel and Efficient Synthetic Approaches

The conventional synthesis of 1,3-Bis(butoxymethyl)urea involves the hydroxymethylation of urea (B33335) with formaldehyde (B43269), followed by etherification with n-butanol. google.comresearchgate.net This process, typically catalyzed by acid, forms the basis for industrial production of butylated urea-formaldehyde (BUF) resins. researchgate.net Current research, however, focuses on overcoming the limitations of these traditional methods, such as complex multi-step procedures, energy inefficiency, and the use of hazardous reagents.

A key trend is the development of streamlined, one-step or one-pot syntheses. For instance, researchers are investigating processes where condensation and etherification occur simultaneously, which can significantly shorten reaction times and reduce energy consumption. google.com The choice of catalyst is critical in these approaches. While mineral acids like sulfuric or phosphoric acid have been traditionally used, studies are exploring more sophisticated catalytic systems to improve selectivity and yield. google.comdrtoddshupe.com The development of heterogeneous catalysts is also a promising area, as they can be easily separated and recycled, simplifying purification and reducing waste. researchgate.net

Another significant research avenue is the move away from hazardous reactants like phosgene, which has historically been used in some urea derivative syntheses. acs.orgnih.gov Modern methods focus on greener alternatives. The direct carbonylation of amines and alcohols or the use of CO2 as a C1 building block represent more atom-economical and safer routes. acs.orgrsc.orgorganic-chemistry.org While direct application to this compound is still an emerging area, these principles from the broader field of urea synthesis are guiding future research.

The table below summarizes and compares different synthetic conditions for producing etherified urea resins, highlighting the impact of catalysts and reaction parameters.

| Catalyst System | Key Reactants | Reaction Conditions | Outcome/Focus |

| Acid Catalysis (H₃PO₄) | Urea, Formaldehyde, Butyl Alcohol | pH 5.5, Boiling (100°C), Vacuum Dehydration | Preparation of a solid, solvent-free etherified resin. google.com |

| Acid Catalysis (H₂SO₄, HCl, H₃PO₄) | Urea, Formaldehyde, Melamine (B1676169) | Staged heating (70°C), pH adjustments | Enhanced polymerization and formation of specific linkages (methylene, ether). drtoddshupe.com |

| Alkaline-Acid Two-Step | Urea, Formaldehyde | Varied F/U molar ratios | Reduction of free formaldehyde content in the final resin. researchgate.netresearchgate.net |

| One-Step (Hexamethylolmelamine) | Hexamethylolmelamine, Methanol (B129727) | Two-stage heating (20-50°C then 50-80°C) | Simplified process for highly etherified amino resins, reducing energy and waste. google.com |

Tailoring Reactivity and Functionalization for Enhanced Material Performance

The performance of materials derived from this compound is intrinsically linked to its molecular architecture. Researchers are actively investigating how to precisely control its structure to tailor reactivity and achieve specific end-use properties. The butoxymethyl groups are central to this, imparting increased hydrophobicity and hydrolytic stability compared to non-etherified urea-formaldehyde resins. academicdirect.org

Key areas of research include:

Control of Etherification: The degree of butylation is a critical parameter. A higher degree of etherification generally improves solubility in organic solvents and enhances compatibility with other polymer systems, such as alkyd resins, which is crucial for paint and coating formulations. google.comresearchgate.net

Molecular Weight Distribution: The molecular weight and its distribution in the resulting resin affect properties like viscosity, cure speed, and the mechanical strength of the final cross-linked film. Research focuses on controlling polymerization conditions (temperature, pH, reaction time) to achieve a desired molecular weight profile for specific applications. researchgate.net

Functionalization: Beyond the butoxy groups, there is interest in introducing other functional moieties to the urea backbone to impart novel properties. While research specific to this compound is nascent, general strategies in urea chemistry include incorporating different amine or alcohol precursors to introduce features like enhanced flexibility, adhesion, or even stimuli-responsive behavior. mdpi.com The reactivity of the N-H groups in the urea backbone also offers a potential site for further chemical modification.

The relationship between structural modifications and material properties is summarized in the table below.

| Structural Feature | Modification Method | Impact on Material Performance |

| Degree of Etherification | Control of butanol-to-urea ratio, reaction time | Increased hydrophobicity, improved hydrolytic stability, enhanced solubility in organic solvents. academicdirect.org |

| Molecular Weight | Adjustment of catalyst, temperature, and reaction time | Influences viscosity, cure rate, and mechanical properties (hardness, flexibility) of coatings. researchgate.net |

| Methylene (B1212753)/Ether Linkages | Choice of acid catalyst, pH control | Affects the cross-linking density and structural integrity of the cured resin. drtoddshupe.com |

| Backbone Composition | Use of co-monomers (e.g., melamine) | Can improve water resistance and reduce formaldehyde emissions. researchgate.net |

Exploration of New Application Domains in Advanced Materials

While this compound is well-established as a cross-linking agent in conventional coatings and adhesives, providing hardness and chemical resistance, current research aims to unlock its potential in more advanced applications. researchgate.netbritannica.comspecialchem.com Its ability to form robust, cross-linked networks makes it a candidate for developing novel materials with tailored properties.

Emerging application domains being explored include:

High-Performance Coatings: Beyond general industrial finishes, there is interest in using highly etherified amino resins like this compound in specialized coatings, such as those requiring exceptional weatherability, scratch resistance, and gloss retention for automotive topcoats. specialchem.com

Biomaterials: Although a less-explored area for this specific compound, the broader field of urea and urethane (B1682113) chemistry has seen significant use in biomaterials. westlake.edu.cn The biocompatibility and tunable degradation of certain urea-based polymers suggest potential future applications in areas like tissue engineering scaffolds or controlled-release drug delivery systems, should appropriate modifications be made to the this compound structure. westlake.edu.cnsolubilityofthings.com

Smart Materials: The potential for functionalizing the urea backbone opens doors to creating "smart" materials. For example, incorporating specific chemical groups could lead to resins that respond to stimuli such as pH, temperature, or light, finding use in sensors or self-healing materials.

Sustainable Chemistry and Bio-based Feedstocks in Urea Derivative Synthesis

A paramount trend in the chemical industry is the shift towards sustainability, and the synthesis of urea derivatives is no exception. Research is intensely focused on integrating green chemistry principles into the production of compounds like this compound. ureaknowhow.com This involves reducing reliance on fossil fuels, minimizing waste, and designing more energy-efficient processes. rsc.orgniir.org

Key strategies include:

Bio-based Feedstocks: A major focus is replacing petroleum-derived starting materials with renewable alternatives. ulprospector.com This includes the production of "green" butanol from fermentation of biomass, which can be used in the etherification step. Another significant area is the development of formaldehyde-free resins by replacing formaldehyde with bio-based aldehydes derived from the oxidation of carbohydrates like glucose. researchgate.net Vanillin, derived from lignin, is another renewable feedstock being explored for creating bio-based polymers. mdpi.com

Utilization of Carbon Dioxide: CO2 is an abundant and renewable carbon source. Researchers are developing catalytic processes to directly synthesize urea derivatives from CO2 and amines, which would represent a major step towards carbon capture and utilization (CCU). rsc.orgnih.govpsu.eduacs.org This approach avoids the high energy consumption associated with traditional ammonia (B1221849) and urea production. rsc.org

Energy-Efficient Synthesis: Efforts are underway to design synthetic routes that operate under milder conditions (lower temperature and pressure), often through the use of highly efficient catalysts. acs.orgnih.gov Electrochemical synthesis, using renewable electricity to drive the reaction between CO2 and amines, is a promising green alternative for next-generation industrial production. nih.govacs.org

The table below outlines potential bio-based feedstocks that could be used to produce more sustainable urea derivatives.

| Conventional Feedstock | Potential Bio-based Alternative | Source/Method | Relevance to Synthesis |

| Formaldehyde | Oxidized Glucose, Glutaraldehyde | Oxidation of plant-derived sugars | Provides a bio-aldehyde to react with urea, creating a formaldehyde-free amino resin. researchgate.net |

| n-Butanol | Bio-butanol | Fermentation of biomass | A direct, renewable replacement for the etherification step in producing this compound. |

| Urea/Ammonia | Green Ammonia | Haber-Bosch process powered by renewable energy (e.g., solar, wind) | Reduces the significant carbon footprint associated with conventional ammonia synthesis. ureaknowhow.comrsc.org |

| Carbonyl Source (e.g., Phosgene, CO) | Carbon Dioxide (CO₂) | Catalytic or electrochemical fixation with amines | Provides a renewable, non-toxic C1 source for the urea backbone. mdpi.comrsc.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 1,3-Bis(butoxymethyl)urea, and how can reaction efficiency be quantified?

- Methodological Answer : The synthesis typically involves alkylation of urea derivatives with butoxymethyl halides. Key parameters include solvent polarity (e.g., THF or DMF), temperature (60–80°C), and stoichiometric ratios of reagents. Reaction progress can be monitored via thin-layer chromatography (TLC), with yields quantified using gravimetric analysis or HPLC. For purity verification, elemental analysis (C, H, N) and spectroscopic methods (e.g., H-NMR, IR) are critical. For example, H-NMR peaks at δ 3.59 ppm (O–CH) and δ 5.82 ppm (N–CH–O) confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- H-NMR : Assign peaks based on chemical shifts (e.g., δ 0.84 ppm for –CH, δ 3.59 ppm for O–CH–).

- IR Spectroscopy : Key bands include ~1100 cm (C=S stretch, if applicable) and ~1288 cm (C–O stretch).

- Mass Spectrometry (EIMS) : Molecular ion peaks (e.g., m/z 322 [M]) confirm molecular weight.

Cross-validation with elemental analysis (e.g., %C, %H) ensures purity .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, respirators) to avoid inhalation or dermal contact. Store at 2–8°C in airtight containers to prevent hydrolysis. Refer to SDS guidelines for emergency protocols (e.g., eye flushing, medical consultation) .

Advanced Research Questions

Q. How can the biological activity of this compound be systematically evaluated, particularly in enzyme inhibition assays?

- Methodological Answer : Design dose-response experiments using acetylcholinesterase (AChE) or similar enzyme targets. Measure IC values via spectrophotometric assays (e.g., Ellman’s method). Compare inhibition kinetics with reference drugs (e.g., donepezil) and validate using triplicate trials with statistical analysis (e.g., ANOVA). Note structural analogs like 1-(butoxymethyl)-1H-benzimidazole derivatives, which show IC values <2 mM .

Q. What experimental strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer :

- Solubility : Perform phase-solubility studies in polar (water, ethanol) vs. nonpolar solvents (hexane).

- Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess thermal degradation. Monitor hydrolytic stability via HPLC under varying pH (2–12).

Conflicting data may arise from impurities; cross-check purity via C-NMR or X-ray crystallography .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites. Validate predictions with experimental kinetics (e.g., rate constants for alkylation reactions). Compare with analogs like 1,3-bis(hydroxymethyl)urea, where hydrogen bonding influences reactivity .

Q. What methodologies quantify environmental persistence or degradation products of this compound?